molecular formula C22H14Cl2O2 B5079615 (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

Cat. No.: B5079615
M. Wt: 381.2 g/mol
InChI Key: XTFPHNRTBPOFFN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl and a methylnaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 6-methylnaphthalene-2-carboxylic acid in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the furan ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic or furan rings.

Scientific Research Applications

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(naphthalen-2-yl)furan-2-one
  • (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(phenyl)furan-2-one

Uniqueness

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is unique due to the presence of both dichlorophenyl and methylnaphthyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O2/c1-13-5-6-15-10-16(8-7-14(15)9-13)21-12-17(22(25)26-21)11-18-19(23)3-2-4-20(18)24/h2-12H,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPHNRTBPOFFN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=C(C=CC=C4Cl)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C\C4=C(C=CC=C4Cl)Cl)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.